molecular formula C18H17ClN4O B609350 MSC2530818

MSC2530818

货号: B609350
分子量: 340.8 g/mol
InChI 键: ODRITQGYYWHQGM-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MSC2530818 是一种强效、选择性且口服生物利用度高的细胞周期蛋白依赖性激酶 8 (CDK8) 抑制剂。 它已显示出显著的生化和细胞活性,使其成为科学研究中宝贵的化合物,特别是在癌症生物学和药物发现领域 .

科学研究应用

Cancer Therapy

MSC2530818 has shown promising results in various cancer models, particularly in breast cancer and other malignancies. The following table summarizes its efficacy against different cancer cell lines:

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)4.7Induces apoptosis and inhibits cell proliferation
MDA-MB-231 (Triple-Negative Breast Cancer)9.3Multikinase inhibition, affecting MAPK signaling
HCT-116 (Colon)1.9 - 7.52Selective targeting of cancerous cells

The compound's ability to induce apoptosis and inhibit key signaling pathways suggests its potential as an effective treatment for resistant cancer types .

Immunomodulation

Recent studies have highlighted the immunomodulatory effects of this compound. It has been shown to influence T cell differentiation, promoting regulatory T cells while inhibiting pro-inflammatory subsets such as Th1 and Th17 cells. This unique chemical immunophenotype is crucial for developing therapies aimed at autoimmune diseases and enhancing anti-tumor immunity.

  • Mechanism of Action : this compound inhibits CDK8, leading to altered phosphorylation patterns of transcription factors involved in T cell differentiation, such as GATA3 and FOXP3 .

Potential in Viral Infections

Although primarily studied for its anti-cancer properties, there is emerging evidence suggesting that this compound may also have applications in combating viral infections. Its mechanism involving CDK inhibition could potentially disrupt viral replication pathways, although specific studies are still needed to validate this application.

Case Study 1: Breast Cancer Treatment

A study evaluated the effects of this compound on HER2-positive breast cancer models. The results indicated that the compound not only inhibited tumor growth but also enhanced the efficacy of HER2-targeting therapies. This synergistic effect suggests that this compound could be integrated into combination therapy regimens for improved outcomes in breast cancer patients .

Case Study 2: Immunological Response Modulation

In a murine model, this compound was administered to assess its impact on T cell populations during an immune response challenge. The findings demonstrated a significant increase in regulatory T cells and a decrease in inflammatory T cell subsets, indicating its potential as a therapeutic agent in conditions characterized by immune dysregulation .

作用机制

MSC2530818 通过选择性抑制细胞周期蛋白依赖性激酶 8 发挥作用。这种抑制破坏了介体复合物相关的激酶活性,导致在激活 WNT 信号后 β-连环蛋白依赖性转录的抑制。 该化合物以高亲和力与细胞周期蛋白依赖性激酶 8 和细胞周期蛋白依赖性激酶 19 结合,有效地阻断它们的活性及其下游信号通路 .

准备方法

合成路线和反应条件

MSC2530818 是通过一系列化学反应从吡唑并吡啶骨架开始合成的。最初的咪唑并噻二唑骨架被 3-甲基-1H-吡唑并[3,4-b]吡啶取代,得到 this compound。 合成涉及多个步骤,包括环化、氯化和偶联反应 .

工业生产方法

This compound 的工业生产涉及优化合成路线以确保高产率和纯度。 该工艺包括在受控条件下进行大规模反应,然后进行纯化步骤,如结晶和色谱法,以获得高纯度的最终产物 .

化学反应分析

反应类型

MSC2530818 会经历各种化学反应,包括:

常用试剂和条件

主要产物

这些反应形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而取代可能会产生卤代化合物 .

相似化合物的比较

MSC2530818 与其他细胞周期蛋白依赖性激酶 8 抑制剂(如 cortistatin A、SEL120、BCD-115 和 CCT251921)进行比较。虽然所有这些化合物都抑制细胞周期蛋白依赖性激酶 8,但 this compound 由于其高选择性、口服生物利用度和对 WNT 依赖性转录的强效抑制而脱颖而出。 This compound 独特的吡唑并吡啶骨架使其具有独特的药代动力学特性和减少的脱靶效应 .

类似化合物的列表

生物活性

MSC2530818 is a potent and selective inhibitor of cyclin-dependent kinases (CDK) 8 and 19, which are integral components of the Mediator complex involved in transcriptional regulation. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly for cancers characterized by aberrant WNT signaling pathways.

This compound exhibits its biological activity primarily through the inhibition of CDK8 and CDK19. These kinases play crucial roles in regulating gene expression by phosphorylating transcription factors, including STAT1. The inhibition of these kinases leads to a reduction in phosphorylated STAT1 (pSTAT1), which is a biomarker for CDK8 activity. Specifically, this compound demonstrates an IC50 of 2.6 nM for CDK8 and 4 nM for CDK19, indicating its high potency as a selective inhibitor .

In Vitro Studies

In various human cancer cell lines with constitutively activated WNT signaling, this compound has shown significant inhibitory effects:

  • Colorectal Cancer Cell Lines :
    • LS174T (β-catenin mutant): IC50 = 32 ± 7 nM
    • COLO205 (APC mutant): IC50 = 9 ± 1 nM
  • WNT3a Ligand-Dependent Cells :
    • PA-1 cells: IC50 = 52 ± 30 nM

These results suggest that this compound effectively inhibits WNT-dependent transcriptional activity, which is critical in the proliferation of certain cancer types .

In Vivo Efficacy

In preclinical models, specifically SW620 human colorectal cancer xenografts in mice, this compound demonstrated a significant reduction in tumor growth. The treatment resulted in tumor/control (T/C) ratios of approximately 49% to 57%, indicating effective tumor suppression without significant adverse effects on body weight during administration .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable oral bioavailability, estimated at ≥75% at doses up to 500 mg daily. The compound has a low clearance rate (0.14 L/h/kg) and a short terminal half-life (2.4 hours), which may facilitate its use in clinical settings .

Case Study 1: Colorectal Cancer

A study involving the administration of this compound to mice with SW620 xenografts highlighted its ability to reduce tumor size significantly over a treatment period of 16 days. The study monitored tumor weights and body weights, confirming that the compound was well-tolerated at doses of 50 mg/kg twice daily or 100 mg/kg once daily .

Case Study 2: Viral Infections

Recent research has also explored the antiviral properties of CDK8 inhibitors, including this compound, against human cytomegalovirus (HCMV). The compound was found to significantly reduce viral replication at nanomolar concentrations, indicating its potential beyond oncology applications .

Summary Table of Biological Activity

Activity IC50 Values Cell Lines Tested
CDK8 Inhibition2.6 nMSW620, LS174T
CDK19 Inhibition4 nMCOLO205
WNT-dependent TranscriptionLS174T: 32 ± 7 nMPA-1: 52 ± 30 nM
Tumor Growth ReductionT/C Ratio: ~49-57%SW620 Xenografts
Oral Bioavailability≥75%Preclinical Models

属性

IUPAC Name

[(2S)-2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-11-15-9-13(10-20-17(15)22-21-11)18(24)23-8-2-3-16(23)12-4-6-14(19)7-5-12/h4-7,9-10,16H,2-3,8H2,1H3,(H,20,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRITQGYYWHQGM-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)N3CCCC3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)N3CCC[C@H]3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。